molecular formula C13H11BrF2N4OS B4832096 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole

Cat. No.: B4832096
M. Wt: 389.22 g/mol
InChI Key: PESFZUGUFQORLR-UHFFFAOYSA-N
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Description

2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole is a complex heterocyclic compound. The compound's structure incorporates a pyrazole ring, an oxadiazole ring, and a thiophene ring, making it a molecule of interest for various scientific studies.

Properties

IUPAC Name

2-[1-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethyl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF2N4OS/c1-6-9(14)10(11(15)16)19-20(6)7(2)12-17-18-13(21-12)8-4-3-5-22-8/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESFZUGUFQORLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C2=NN=C(O2)C3=CC=CS3)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions, starting from basic chemical building blocks. The synthesis can begin with the preparation of the pyrazole derivative, followed by the formation of the oxadiazole ring and then the integration of the thiophene moiety. Key reagents include bromo- and difluoromethylation agents, as well as oxidizing agents. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the loss of oxygen atoms and formation of alcohols or other reduced derivatives.

  • Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; carried out in polar solvents at moderate temperatures.

  • Reduction: : Lithium aluminum hydride, sodium borohydride; conducted in inert atmospheres.

  • Substitution: : Halogens, alkyl halides; reactions typically occur in the presence of bases or acids to catalyze the process.

Major Products

  • Oxidation: : Oxidized pyrazole derivatives.

  • Reduction: : Alcohol or ether derivatives.

  • Substitution: : Various substituted pyrazole-oxadiazole-thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for extensive functionalization, making it a valuable building block for creating novel compounds.

Biology and Medicine

The compound's potential as a pharmaceutical agent is under investigation due to its diverse biological activities. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In industry, the compound is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties and stability.

Mechanism of Action

The compound exerts its biological effects through interactions with various molecular targets, including enzymes and receptors. The pyrazole and oxadiazole rings facilitate binding to these targets, modulating biochemical pathways involved in inflammation, microbial growth, and cell proliferation. Detailed studies are underway to elucidate the precise molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[4-bromo-3-(fluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole

  • 2-{1-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole

  • 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(3-thienyl)-1,3,4-oxadiazole

Uniqueness

What sets 2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole apart from its analogs is the presence of the difluoromethyl group, which significantly influences its chemical reactivity and biological activity. The specific arrangement of the bromo, methyl, and thienyl groups also contributes to its unique physicochemical properties, making it a compound of considerable interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole
Reactant of Route 2
2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-(2-thienyl)-1,3,4-oxadiazole

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